ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is a complex organic compound featuring a pyrazolopyridazine core, a fluorophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of the Pyrazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazolopyridazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound, often under basic conditions.
Amidation and Esterification: The final steps involve amidation with an appropriate amine and esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic fluorine can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing nitro groups.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) for ester hydrolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of inflammatory diseases, cancer, or neurological disorders.
Biological Studies: The compound can be used to study the biological pathways and molecular mechanisms involving pyrazolopyridazine derivatives.
Chemical Biology: It serves as a tool for probing the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor in the manufacture of other complex organic compounds.
Mechanism of Action
The mechanism by which ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolopyridazine core can interact with active sites or allosteric sites of target proteins. The thioether linkage and ethyl ester group may influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((1-(4-chlorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Ethyl 2-(2-((1-(4-methylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate: Contains a methylphenyl group.
Ethyl 2-(2-((1-(4-bromophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate: Features a bromophenyl group.
Uniqueness
Ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and binding properties. The fluorine atom can enhance metabolic stability and improve the compound’s ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-4-29-17(28)10-22-16(27)11-30-20-19-15(18(12(2)3)24-25-20)9-23-26(19)14-7-5-13(21)6-8-14/h5-9,12H,4,10-11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJGCLPJCCFTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC=C(C=C3)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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